molecular formula C30H48N7O16P3S B1262782 3-trans,5-cis-Octadienoyl-CoA CAS No. 214769-63-8

3-trans,5-cis-Octadienoyl-CoA

Cat. No.: B1262782
CAS No.: 214769-63-8
M. Wt: 887.7 g/mol
InChI Key: YHRBHCTXYJGORE-OHKXNCGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-trans,5-cis-Octadienoyl-CoA is a purine nucleoside diphosphate.
3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.

Scientific Research Applications

Metabolism and Beta-Oxidation of Unsaturated Fatty Acids

The mitochondrial metabolism of unsaturated fatty acids involves significant contributions from compounds like 3-trans,5-cis-Octadienoyl-CoA. Research indicates that these fatty acids, with double bonds extending from odd-numbered carbon atoms, undergo a process involving their conversion to various forms, including 3,5-octadienoyl-CoA. This conversion is facilitated by enzymes like medium-chain acyl-CoA dehydrogenase and mitochondrial delta 3,delta 2-enoyl-CoA isomerase or peroxisomal trifunctional enzyme. These processes are crucial in the efficient beta-oxidation of polyunsaturated fatty acids (Smeland, Nada, Cuebas, & Schulz, 1992).

Reductase-Dependent Pathway in Fatty Acid Metabolism

The beta-oxidation of unsaturated fatty acids with odd-numbered double bonds also follows a reductase-dependent pathway. This pathway ensures the degradation of 3,5-dienoyl-CoA intermediates, preventing the depletion of free coenzyme A, which is vital for maintaining mitochondrial oxidative function. Studies indicate that a significant portion of this compound is metabolized via this pathway (Shoukry & Schulz, 1998).

Enzymatic Mechanisms and Isomerization

Research on enzymes like cis-2-enoyl-CoA reductase from E. coli reveals insights into the stereochemical mechanisms of reactions involving compounds like this compound. These studies help understand the specific interactions and transformations that these molecules undergo during various metabolic processes (Mizugaki, Unuma, Nishimaki, Shiraishi, Kawaguchi, Saito, Okuda, & Yamanaka, 1982).

Role in Beta-Oxidation Pathway

The molecule plays a role in the NADPH-dependent metabolic pathway of odd-numbered double bond unsaturated fatty acids. The specific enzymes involved in this pathway and their mechanisms of action have been a subject of detailed study, providing valuable insights into the beta-oxidation of such fatty acids (Chen, Jin, & Tserng, 1994).

Structural and Catalytic Studies

Structural studies, like those of rat dienoyl-CoA isomerase, have revealed the importance of specific amino acid residues for catalysis involving this compound. These studies contribute significantly to the understanding of the enzyme mechanisms that play a critical role in the metabolism of unsaturated fatty acids (Modis, Filppula, Novikov, Norledge, Hiltunen, & Wierenga, 1998).

Properties

CAS No.

214769-63-8

Molecular Formula

C30H48N7O16P3S

Molecular Weight

887.7 g/mol

IUPAC Name

[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid

InChI

InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1

InChI Key

YHRBHCTXYJGORE-OHKXNCGGSA-N

Isomeric SMILES

CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

SMILES

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

Canonical SMILES

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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